molecular formula C16H17Cl2N3O B279665 3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide

3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide

Katalognummer B279665
Molekulargewicht: 338.2 g/mol
InChI-Schlüssel: KWVCRIYDJFRPAK-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Wirkmechanismus

The mechanism of action of 3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and weed growth. It may also interact with certain receptors in the body, leading to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide has various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In weeds, it has been found to inhibit photosynthesis and other metabolic processes, leading to plant death. In polymers, it has been found to improve mechanical properties such as tensile strength and elasticity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide in lab experiments is its high potency and specificity. It can be used in small concentrations to achieve significant effects. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the study of 3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide. One direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to study its potential as a herbicide and its effects on non-target organisms. Additionally, its potential as a polymer additive can be further explored to optimize its mechanical properties.

Synthesemethoden

The synthesis of 3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide involves the reaction of 3,4-dichloroaniline, 1,3,5-trimethylpyrazole, and acryloyl chloride in the presence of a base such as triethylamine. The resulting product is a yellowish solid that can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide has been studied for its potential applications in various fields. In medicine, it has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In agriculture, it has been studied as a potential herbicide, inhibiting the growth of weeds. In industry, it has been investigated as a potential polymer additive, improving the mechanical properties of polymers.

Eigenschaften

Molekularformel

C16H17Cl2N3O

Molekulargewicht

338.2 g/mol

IUPAC-Name

(E)-3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C16H17Cl2N3O/c1-10-13(11(2)21(3)20-10)9-19-16(22)7-5-12-4-6-14(17)15(18)8-12/h4-8H,9H2,1-3H3,(H,19,22)/b7-5+

InChI-Schlüssel

KWVCRIYDJFRPAK-FNORWQNLSA-N

Isomerische SMILES

CC1=C(C(=NN1C)C)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Kanonische SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.